Bisobrin
Overview
Description
Scientific Research Applications
Bisobrin has several scientific research applications, including:
Chemistry: Used as a model compound to study thrombolytic mechanisms and develop new anticoagulant drugs.
Biology: Investigated for its effects on cellular pathways involved in thrombosis and hemostasis.
Medicine: Potential therapeutic agent for the treatment of thrombotic diseases, such as deep vein thrombosis and pulmonary embolism.
Industry: May be used in the development of diagnostic assays and therapeutic formulations targeting thrombotic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bisobrin involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds often involve:
Step 1: Formation of the core structure through cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Bisobrin can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.
Mechanism of Action
Bisobrin exerts its effects by influencing the thrombolytic system. It promotes the breakdown of blood clots (thrombolysis) by enhancing the activity of plasminogen activators, which convert plasminogen to plasmin, an enzyme that degrades fibrin clots . This mechanism involves molecular targets such as plasminogen and its activators, and pathways related to fibrinolysis.
Comparison with Similar Compounds
Streptokinase: A bacterial enzyme used as a thrombolytic agent.
Urokinase: A human enzyme that also promotes thrombolysis.
Tissue Plasminogen Activator (tPA): A protein involved in the breakdown of blood clots.
Comparison:
Uniqueness: Bisobrin is unique in its synthetic origin and specific molecular structure, which may offer advantages in terms of stability and specificity compared to naturally occurring thrombolytic agents.
Efficacy: While similar in function to other thrombolytic agents, this compound’s synthetic nature allows for potential modifications to enhance its efficacy and reduce side effects.
Properties
IUPAC Name |
(1S)-1-[4-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-29-23-13-17-9-11-27-21(19(17)15-25(23)31-3)7-5-6-8-22-20-16-26(32-4)24(30-2)14-18(20)10-12-28-22/h13-16,21-22,27-28H,5-12H2,1-4H3/t21-,22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVSPLIJDCJRGR-SZPZYZBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCCC3C4=CC(=C(C=C4CCN3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@H](NCCC2=C1)CCCC[C@H]3C4=CC(=C(C=C4CCN3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22407-74-5 | |
Record name | Bisobrin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022407745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BISOBRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW9075C08O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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